Home > Products > Building Blocks P12884 > (7S,9aS)-tert-butyl 7-(hydroxymethyl)hexahydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate
(7S,9aS)-tert-butyl 7-(hydroxymethyl)hexahydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate - 156856-50-7

(7S,9aS)-tert-butyl 7-(hydroxymethyl)hexahydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate

Catalog Number: EVT-1631443
CAS Number: 156856-50-7
Molecular Formula: C14H26N2O3
Molecular Weight: 270.37 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(7S,9aS)-tert-Butyl 7-(hydroxymethyl)hexahydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate is a chemical compound with the molecular formula C14H26N2O3C_{14}H_{26}N_{2}O_{3} and a molecular weight of approximately 270.38 g/mol. It is classified under the category of pyridine derivatives and is notable for its potential biological activities. The compound is recognized by its CAS number 156856-50-7, and it has been utilized in various scientific applications including medicinal chemistry and pharmacological studies.

Source and Classification

This compound can be sourced from various chemical suppliers, including Matrix Scientific and Sigma-Aldrich, where it is often sold for research purposes. Its classification as a pyrido[1,2-a]pyrazine derivative suggests that it may possess unique properties associated with this structural framework, making it of interest in the fields of organic chemistry and drug development.

Synthesis Analysis

Methods

The synthesis of (7S,9aS)-tert-butyl 7-(hydroxymethyl)hexahydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate typically involves multi-step synthetic routes that may include:

  1. Formation of the Pyrido[1,2-a]pyrazine Core: This step often utilizes cyclization reactions involving appropriate precursors such as amino acids or other nitrogen-containing compounds.
  2. Hydroxymethylation: The introduction of the hydroxymethyl group is crucial and can be achieved through formylation followed by reduction.
  3. Carboxylation: The carboxylate group can be introduced via carboxylic acid derivatives or through direct carboxylation methods.

Technical Details

The specific conditions for these reactions, including temperature, solvent choice, and catalysts, are critical for optimizing yield and purity. Advanced techniques such as chromatography may be employed for purification.

Molecular Structure Analysis

Structure

The compound features a complex bicyclic structure characteristic of pyrido[1,2-a]pyrazines. The stereochemistry at positions 7 and 9a is defined as (7S,9aS), indicating specific spatial arrangements that can influence its biological activity.

Data

  • Molecular Formula: C14H26N2O3C_{14}H_{26}N_{2}O_{3}
  • CAS Number: 156856-50-7
  • MDL Number: MFCD12974727
Chemical Reactions Analysis

Reactions

(7S,9aS)-tert-butyl 7-(hydroxymethyl)hexahydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate can participate in various chemical reactions typical for carboxylate esters and nitrogen-containing heterocycles. Some potential reactions include:

  • Esterification: Reacting with alcohols to form esters.
  • Nucleophilic Substitution: The nitrogen atoms in the structure can act as nucleophiles in substitution reactions.

Technical Details

The reactivity profile of this compound may be influenced by the presence of functional groups such as hydroxymethyl and carboxylate, which can participate in hydrogen bonding and other intermolecular interactions.

Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may require careful handling due to irritant properties.

Relevant analyses such as spectroscopic methods (NMR, IR) are often employed to confirm structure and purity.

Applications

(7S,9aS)-tert-butyl 7-(hydroxymethyl)hexahydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate has potential applications in:

  • Medicinal Chemistry: As a scaffold for developing new pharmaceuticals targeting various biological pathways.
  • Biological Research: Understanding mechanisms related to its structural analogs in drug discovery processes.
Introduction to the Compound’s Role in Modern Medicinal Chemistry

The stereochemically defined compound (7S,9aS)-tert-butyl 7-(hydroxymethyl)hexahydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate (CAS 156856-50-7 / 156772-96-2) exemplifies the integration of complex molecular architecture in contemporary pharmaceutical development. Characterized by its bicyclic piperazine core fused to a pyridine ring and functionalized with hydroxymethyl and tert-butoxycarbonyl (Boc) groups, this molecule serves as a versatile chiral building block. Its molecular formula (C₁₄H₂₆N₂O₃) and weight (270.37 g/mol) reflect a balance between structural complexity and drug-like properties [1] [4] [7]. Rigorous synthetic protocols ensure high purity (>95%), meeting the exacting standards for pharmacological intermediates [4] [10]. This compound’s significance lies not in direct therapeutic application, but as an enabling scaffold for synthesizing biologically active agents targeting neurologica, oncological, and infectious diseases.

Structural Significance of the Pyrido[1,2-a]pyrazine Scaffold in Drug Design

The pyrido[1,2-a]pyrazine system in this compound confers distinct advantages for modulating biological targets:

  • Stereochemical Precision & Conformational Rigidity: The defined (7S,9aS) configuration enforces a specific three-dimensional orientation, crucial for selective target binding. This stereochemistry is preserved in intermediates used for synthesizing receptor antagonists, ensuring optimal chiral interactions [4] [8]. The hydrogenation state (hexahydro-1H-pyrido) enhances saturation, improving metabolic stability over aromatic heterocycles.
  • Vectorial Functionalization: The hydroxymethyl group (-CH₂OH) at C7 provides a synthetic handle for derivatization—enabling etherification, esterification, or oxidation to carboxylic acids. Concurrently, the Boc group on the piperazine nitrogen serves as a transient protecting group, facilitating selective introduction of sulfonamides, amides, or heteroaryl systems at N2 during synthetic routes [1] [7].
  • Dual Hydrogen-Bonding Capability: The bridged nitrogen atoms (N1 and N4) act as hydrogen-bond acceptors, while the hydroxymethyl serves as a donor. This amphoteric property enhances solubility and permits interactions with polar residues in enzyme active sites or receptor pockets, as evidenced in analogues targeting adenosine receptors [6]. Computational models (supported by SMILES: O=C(N1CC@@([H])N2CC1)OC(C)(C)C) indicate dipole alignment favoring membrane penetration [1] [10].

Table 1: Key Physicochemical Properties of the Compound

PropertyValueSignificance
Molecular FormulaC₁₄H₂₆N₂O₃Balanced heteroatom content for permeability
Molecular Weight270.37 g/molCompliant with Lipinski guidelines
Stereochemistry(7S,9aS)Enables enantioselective target recognition
Functional GroupsHydroxymethyl, Boc-protected amineFlexible for selective modifications
Storage StabilityLong-term at 2–8°C in anhydrous conditionsEnsures reagent integrity [4]

Historical Context: Evolution of Bicyclic Piperazine Derivatives in Pharmacology

Bicyclic piperazines emerged as privileged scaffolds due to their structural mimicry of peptide turn motifs and adaptability to diverse target classes. Their development followed distinct phases:

  • Early Generation Piperazines (1950s–1990s): Simple piperazines featured in antipsychotics (e.g., trifluoperazine) and antifungals. While effective, their flexibility led to off-target effects. Bridged variants like pyrido[1,2-a]pyrazines addressed this by restricting conformational mobility, enhancing selectivity [6] [9].
  • Renaissance in Kinase & GPCR Targeting (2000s–Present): The fusion of piperazine with pyridine/benzene rings generated high-affinity kinase inhibitors. For example, pyrido[1,2-a]pyrazine cores feature in FGFR inhibitors (e.g., Erdafitinib’s analogs), where the scaffold positions pharmacophores to engage ATP-binding pockets while sparing VEGFR [5]. Similarly, in G-protein-coupled receptors (GPCRs), octahydropyrido[1,2-a]pyrazines serve as adenosine A₂ₐ antagonists (e.g., compound 26h, Ki = 0.2 nM), exploiting the bridgehead nitrogen for H-bonding with Asn253 residue [6].
  • Role of (7S,9aS)-Configured Derivatives: The specific stereoisomer discussed here optimizes these interactions. Its hydroxymethyl group enables linkage to payloads like triazolotriazines for oncology or pyrimidinones for antiviral applications. The Boc group, while protective, also modulates electron density at N2, subtly influencing ring basicity—critical for crossing blood-brain barrier in neurotherapeutics [4] [6].

Table 2: Evolution of Bicyclic Piperazine Derivatives in Drug Discovery

EraRepresentative AgentsTherapeutic AreaScaffold Advantage
1950–1990TrifluoperazinePsychiatryFlexible piperazine; moderate selectivity
1990–2010Sildenafil (pyrazolopyrimidine)CardiovascularSemi-rigid core; improved potency
2010–PresentErdafitinib (pan-FGFR inhibitor)OncologyPyrido[1,2-a]pyrazine enables kinase selectivity
2010–PresentA₂ₐ antagonists (e.g., 21a)NeurodegenerationOctahydropyrido[1,2-a]pyrazine enhances brain uptake

Properties

CAS Number

156856-50-7

Product Name

(7S,9aS)-tert-butyl 7-(hydroxymethyl)hexahydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate

IUPAC Name

tert-butyl (7S,9aS)-7-(hydroxymethyl)-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine-2-carboxylate

Molecular Formula

C14H26N2O3

Molecular Weight

270.37 g/mol

InChI

InChI=1S/C14H26N2O3/c1-14(2,3)19-13(18)16-7-6-15-8-11(10-17)4-5-12(15)9-16/h11-12,17H,4-10H2,1-3H3/t11-,12-/m0/s1

InChI Key

UKFJLHLYPJBMCY-RYUDHWBXSA-N

SMILES

CC(C)(C)OC(=O)N1CCN2CC(CCC2C1)CO

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2CC(CCC2C1)CO

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN2C[C@H](CC[C@H]2C1)CO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.